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omb protein, Drosophila - 146635-31-6

omb protein, Drosophila

Catalog Number: EVT-1519555
CAS Number: 146635-31-6
Molecular Formula: C7H8Cl3N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Optomotor-blind belongs to the T-box family of transcription factors, which are characterized by a conserved DNA-binding domain known as the T-box. These proteins are involved in various developmental processes across different species. In Drosophila, optomotor-blind is essential for regulating gene expression during embryonic development and tissue patterning .

Synthesis Analysis

Methods of Synthesis

The synthesis of optomotor-blind protein involves transcription from its corresponding gene followed by translation into protein. The primary transcripts can range from 40 to 80 kilobases, with alternative splicing leading to different protein isoforms. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) and northern blotting have been employed to analyze the expression levels and patterns of these transcripts during various developmental stages .

Technical Details

The synthesis process is tightly regulated at both transcriptional and post-transcriptional levels. Factors influencing its expression include various signaling pathways that interact with the T-box domain, allowing for precise control over the timing and location of optomotor-blind expression during development .

Molecular Structure Analysis

Structure

Data

Structural studies have revealed that the T-box domain is highly conserved among different species, indicating its fundamental role in developmental biology. The protein's three-dimensional conformation allows it to effectively bind to regulatory regions of target genes, influencing their transcriptional activity .

Chemical Reactions Analysis

Reactions

Optomotor-blind participates in several biochemical reactions primarily through its role as a transcription factor. It interacts with various co-factors and chromatin remodeling complexes to modulate the transcription of downstream target genes involved in neuronal development and patterning .

Technical Details

The protein's activity is influenced by post-translational modifications such as phosphorylation, which can alter its binding affinity and regulatory capacity. Experimental approaches such as chromatin immunoprecipitation (ChIP) assays have been utilized to identify specific gene targets regulated by optomotor-blind .

Mechanism of Action

Process

Optomotor-blind functions primarily by binding to specific DNA sequences in the promoters of target genes, thereby either activating or repressing their transcription. This action is crucial during key developmental stages, including embryogenesis and organogenesis .

Data

Research has shown that optomotor-blind interacts with Polycomb group proteins and Trithorax group proteins, which are essential for maintaining proper gene expression patterns during development. These interactions help establish boundaries between different tissue types and ensure proper morphogenetic processes occur .

Physical and Chemical Properties Analysis

Physical Properties

Optomotor-blind is a soluble protein that typically exists within cellular compartments where transcription occurs, such as the nucleus. Its stability can be affected by environmental conditions such as temperature and pH, which may influence its structural integrity and functional capacity .

Chemical Properties

The protein's chemical properties include a specific isoelectric point that affects its solubility under varying ionic conditions. Additionally, the presence of cysteine residues allows for potential disulfide bond formation, contributing to its structural stability .

Applications

Scientific Uses

Optomotor-blind has significant applications in developmental biology research. It serves as a model for studying transcriptional regulation mechanisms, cellular differentiation, and tissue patterning. Furthermore, insights gained from studying this protein can be applied to understand similar processes in higher organisms, including humans, particularly concerning congenital anomalies related to T-box genes .

Research on optomotor-blind also provides valuable information for genetic engineering applications aimed at manipulating gene expression for therapeutic purposes or studying gene function through transgenic models .

Molecular Characterization of the Omb Protein

Genomic Organization and Transcriptional Regulation of the omb Locus

The optomotor-blind (omb) gene in Drosophila melanogaster spans approximately 160 kb of genomic DNA, with a central 72 kb transcription unit encoding a 4.1 kb mature transcript. This locus exhibits exceptional regulatory complexity, as 97.5% of its sequence is non-coding and dedicated to developmental regulation [9]. The gene comprises **eight exons separated by introns of varying lengths, with the T-box DNA-binding domain encoded by a highly conserved exon shared across all isoforms. Alternative splicing generates multiple protein variants with divergent C-terminal domains, enabling functional specialization in different tissues such as the optic lobes and appendages [1] [4].

Transcriptional regulation of omb involves a sophisticated array of promoter regions and enhancer elements distributed across vast genomic distances. The locus contains at least 16 mapped enhancer regions controlling tissue-specific expression, with insertions of enhancer-trap elements (e.g., PlacW, pGawB) revealing compartmentalized regulatory domains [9]. The "optic lobe regulatory region," located downstream of the coding sequence, acts over distances exceeding 100 kb while maintaining specificity for the omb promoter through mechanisms like chromatin looping. Similarly, abdominal-specific enhancers reside in distal intronic regions and respond to Hedgehog (Hh) signaling gradients [5] [9].

Table 1: Genetic Variations in the omb Locus of D. polymorpha

Haplotype ClassAmino Acid ChangesPhenotypic CorrelationSelection Signature
Class I3 distinct changesReduced pigmentationBalancing selection
Class II2 distinct changesEnhanced pigmentationBalancing selection
Fixed differences5 substitutionsSpecies divergenceDirectional selection

Structural Analysis of the Omb Protein

T-Box DNA-Binding Domain: Sequence Conservation and Functional Motifs

The Omb protein belongs to the T-box transcription factor family, characterized by a conserved ~180 amino acid T-domain responsible for sequence-specific DNA binding. This domain shares 85% amino acid identity with vertebrate T-box proteins like Brachyury (T) and contains critical functional motifs [1] [4]. The DNA-binding interface forms a β-barrel structure that inserts into the major groove of DNA, recognizing a palindromic consensus sequence (5′-AATTTCACACCT-3′) through residues in the loop regions (L1, L2, L3) and helix H3 [1] [5]. Evolutionary analysis across Drosophila species reveals strong purifying selection on the T-domain, though the D. polymorpha lineage exhibits signatures of balancing selection maintaining two distinct haplotype classes separated by five amino acid substitutions associated with abdominal pigmentation variation [1] [2].

Post-Translational Modifications and Protein Interactions

Beyond the T-domain, Omb contains intrinsically disordered regions subject to phosphorylation and ubiquitination, modulating protein stability and activity. In the developing abdomen, Omb acts as the primary effector of Hedgehog (Hh) signaling, forming a concentration-dependent gradient that patterns the posterior pigment band [5]. Protein interaction studies reveal that Omb engages in cooperative DNA binding with homeodomain co-factors like Extradenticle (Exd), which increases DNA-binding specificity by inducing conformational changes in Omb [6] [10]. Large-scale proteomic analysis (DPiM) identifies Omb within a 556-protein interaction network, including complexes with epigenetic regulators Trithorax-group (TrxG) and Polycomb-group (PcG) proteins that modulate chromatin accessibility at target loci like apterous [6] [7].

Table 2: Enhancer Elements in the omb Regulatory Landscape

Regulatory RegionPosition Relative to TSSBiological FunctionValidated Reporter Patterns
Optic lobe enhancer+139 kbOptic lobe neuroblast specificationLobula plate interneurons
Abdominal enhancerIntronicPosterior tergite patterningA2-A7 pigment bands
SPE-C element-39 kbLeg disc developmentVentral leg patterning
Wing margin enhancer+14 kbWing vein specificationL3-L4 intervein region

Spatiotemporal Expression Patterns in Embryonic and Larval Development

Optic Lobe Anlagen and Central Nervous System Patterning

omb expression initiates during stage 5 embryogenesis in the optic lobe anlagen, forming bilateral columns of neuroectoderm that prefigure the larval optic lobes [4]. By late stage 8, transcripts localize to intermediate column neuroblasts (Nbs 3-2, 5-3), where Omb acts hierarchically downstream of Ventral nervous system defective (Vnd) and upstream of Muscle segment homeobox (Msh) to establish dorsoventral CNS patterning [4] [8]. Loss of the downstream optic lobe regulatory region (e.g., in In(1)ombH31 mutants) causes a 90% reduction of embryonic omb expression in the optic primordia, leading to adult-specific defects in lobula plate giant interneuron formation [4]. Pupal expression persists at the optic lobe-central brain boundary, where Omb regulates glial cell migration required for axonal projection across the inner optic chiasm [4] [9].

Expression in Imaginal Discs and Abdominal Segments

In imaginal discs, Omb exhibits concentration-dependent patterning functions. The wing disc shows a quadratic expression gradient highest at the dorsoventral boundary, where Omb represses apterous expression through recruitment of TrxG/PcG complexes, thereby restricting wing hinge development [7]. Leg discs display circumferential stripes regulated by the SPE-C enhancer at -39 kb, which drives expression in the ventral femur through a combination of Decapentaplegic (Dpp) and Wingless (Wg) signaling inputs [9].

Abdominal expression emerges during pupal histoblast development, where Omb forms an Hh-dependent gradient peaking at the anterior-posterior compartment boundary [5]. This gradient directly controls posterior pigment band width: high Omb concentrations specify broad pigmented regions, while low levels permit unpigmented cuticle. Mutant analyses demonstrate that omb loss transforms posterior tergite tissue into mirror-image anterior structures, while ubiquitous expression (e.g., QdFab allele) generates double-posterior duplications [5]. Natural variation in this system underlies abdominal pigmentation polymorphisms in D. polymorpha, where correlated omb haplotypes and microsatellite alleles exhibit signatures of balancing selection maintaining both light and dark morphs [1] [2].

Table 3: Omb-Interacting Proteins and Complexes

InteractorComplex/PathwayFunctional ConsequenceValidation Method
Exd (Extradenticle)Homeodomain co-factor complexEnhanced DNA-binding specificitycoAP-MS [6]
TrxG/PcG proteinsEpigenetic silencing complexRepression of apterousGenetic interaction [7]
Scruffy (novel)Parallel Hh effectorAbdominal patterningMutant suppression [5]
EGFR signaling componentsCNS specification cascadeIntermediate column neuroblast fateExpression analysis [8]

Properties

CAS Number

146635-31-6

Product Name

omb protein, Drosophila

Molecular Formula

C7H8Cl3N

Synonyms

omb protein, Drosophila

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